molecular formula C26H22O4 B11154423 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11154423
M. Wt: 398.4 g/mol
InChI Key: IYMASICNNQQOOT-UHFFFAOYSA-N
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Description

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a biphenyl group attached to a chromen-2-one core via an oxoethoxy linker. The compound’s unique structure imparts it with interesting chemical and biological properties, making it a subject of scientific research.

Preparation Methods

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the biphenyl intermediate: This step involves the coupling of two benzene rings to form the biphenyl structure. Methods such as the Suzuki-Miyaura cross-coupling reaction are often employed.

    Attachment of the oxoethoxy linker: The biphenyl intermediate is then reacted with an appropriate reagent to introduce the oxoethoxy linker.

    Formation of the chromen-2-one core:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context being studied.

Comparison with Similar Compounds

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    7-(2-(1,1’-biphenyl)-4-yl-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one: This compound has a similar structure but with additional methyl groups, which may affect its chemical and biological properties.

    4,4’-bis(2-bromoacetyl)biphenyl: This compound contains a biphenyl group with bromoacetyl substituents, which may impart different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chromen-2-one core, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

7-[2-oxo-2-(4-phenylphenyl)ethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C26H22O4/c1-2-6-21-15-26(28)30-25-16-22(13-14-23(21)25)29-17-24(27)20-11-9-19(10-12-20)18-7-4-3-5-8-18/h3-5,7-16H,2,6,17H2,1H3

InChI Key

IYMASICNNQQOOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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